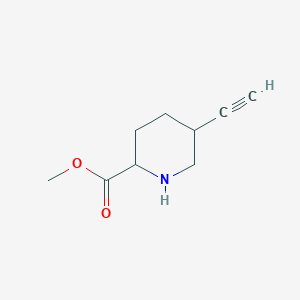
Methyl 5-ethynylpiperidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, and reactivity with other substances .Aplicaciones Científicas De Investigación
Chiral Building Blocks in Organic Synthesis
Methyl 5-ethynylpiperidine-2-carboxylate serves as a precursor or building block in the synthesis of complex organic molecules. For instance, the use of C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester, examined via double asymmetric allylboration, highlights its potential as a chiral building block for piperidine-related alkaloids (Takahata, Ouchi, Ichinose, & Nemoto, 2002).
Antioxidant Properties
Compounds related to Methyl 5-ethynylpiperidine-2-carboxylate have been synthesized and evaluated for their antioxidant properties. This includes the study of novel di-hydropyridine analogs as potent antioxidants, showcasing the importance of such compounds in addressing oxidative stress and related diseases (Sudhana & Jangampalli Adi, 2019).
Molecular Docking and Drug Design
The synthesized derivatives of related compounds have been subject to molecular docking studies, indicating their potential applications in drug design and discovery. This involves understanding their binding energies and interaction with biological targets, offering insights into their therapeutic potential (Sudhana & Jangampalli Adi, 2019).
Corrosion Inhibition
Research into pyranpyrazole derivatives, including related carboxylates, has explored their use as corrosion inhibitors for mild steel in industrial applications. Such studies demonstrate the chemical versatility of Methyl 5-ethynylpiperidine-2-carboxylate derivatives in offering protective coatings to prevent metal corrosion (Dohare, Ansari, Quraishi, & Obot, 2017).
Active DNA Demethylation
The role of certain derivatives in biological processes, such as active DNA demethylation, underscores the broader impact of Methyl 5-ethynylpiperidine-2-carboxylate in the field of genetics and epigenetics. This involves the oxidation of 5-methylcytosine to unmodified cytosine, a crucial process in gene expression regulation (Wu & Zhang, 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 5-ethynylpiperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-7-4-5-8(10-6-7)9(11)12-2/h1,7-8,10H,4-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLGJHDGNFMINM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CN1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-ethynylpiperidine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-chloro-2-methylphenyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2441436.png)

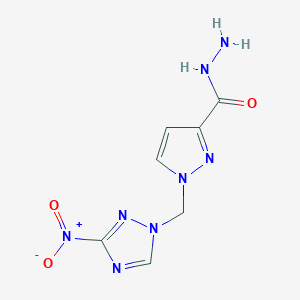


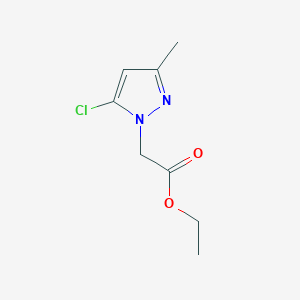
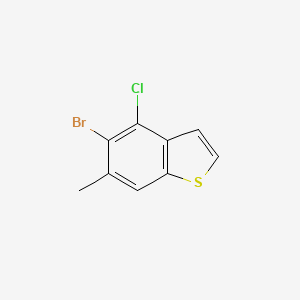

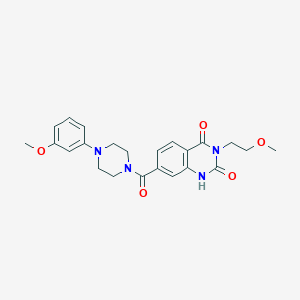

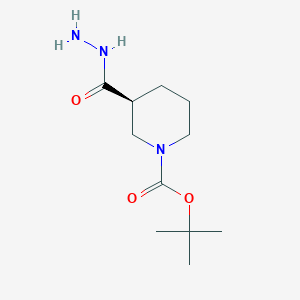
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B2441455.png)
![5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2441456.png)
